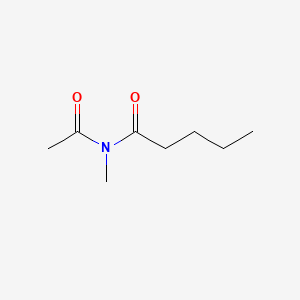

N-Acetyl-N-methylpentanamide

Description

Overview of N-Acetyl-N-methylpentanamide in Chemical Literature

The presence of this compound in mainstream chemical literature is minimal, with most mentions being in chemical databases and supplier catalogs. These sources provide basic physicochemical properties but lack in-depth research on its synthesis, reactivity, or applications. The compound is identified by its CAS number 65882-19-1. chemsrc.com It is described as a white crystalline solid with a molecular weight of approximately 157.21 g/mol . ontosight.ai

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | - |

| Molecular Weight | 157.21 g/mol | ontosight.ai |

| Physical State | White crystalline solid | ontosight.ai |

| Melting Point | 108-110°C | ontosight.ai |

| Boiling Point | 295-300°C | ontosight.ai |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.ai |

Significance of this compound in Amide Chemistry

The significance of this compound in amide chemistry stems from its structure as a tertiary amide, which has several implications for its chemical behavior.

Firstly, as a tertiary amide, it lacks the N-H bond present in primary and secondary amides. This absence precludes its participation in hydrogen bonding as a donor, which can influence its physical properties such as boiling point and solubility compared to its less substituted counterparts.

Secondly, the presence of two different acyl groups (acetyl and pentanoyl) on the same nitrogen atom makes it an interesting subject for studying amide bond resonance and rotational barriers. The planarity of the amide bond is a fundamental concept, and the steric and electronic effects of the methyl, acetyl, and pentanoyl groups would influence the rotational energy barrier around the C-N bonds. Conformational analysis of tertiary amides is a significant area of research, often employing techniques like dynamic NMR spectroscopy and computational methods to understand the populations of different rotamers. researchgate.net While specific studies on this compound are not available, research on other tertiary amides has shown the existence of multiple conformers in solution due to restricted rotation around the amide bond. scispace.com

Thirdly, the reactivity of the amide bonds in this compound is of interest. Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. openstax.org The hydrolysis of tertiary amides, in particular, can be challenging and often requires harsh acidic or basic conditions. openstax.orgarkat-usa.org However, milder methods for the hydrolysis of secondary and tertiary amides have been developed, which could be applicable to this compound. arkat-usa.orgresearchgate.net Furthermore, the N-acetyl group could potentially act as a leaving group in certain reactions, as seen in the use of N-acyl-amides in transition-metal-catalyzed cross-coupling reactions, which would leave behind an N-methylpentanamide moiety. nsf.gov

Scope of Academic Inquiry into this compound

The scope of academic inquiry into this compound itself is currently narrow. However, a hypothetical research program focused on this molecule would likely encompass the following areas:

Synthesis and Characterization: Developing and optimizing synthetic routes to this compound would be a primary focus. A common method for the preparation of tertiary amides is the acylation of a secondary amine. researchgate.net In this case, N-methylpentanamide could be acetylated, or N-methylacetamide could be treated with pentanoyl chloride. A thorough characterization using modern spectroscopic techniques would be essential.

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and study the effects of restricted rotation.

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the two amide groups.

Mass Spectrometry: To confirm the molecular weight and determine fragmentation patterns.

Conformational Analysis: A detailed study of the rotational isomers (rotamers) of this compound using variable temperature NMR and computational modeling would provide insights into the steric and electronic interactions of the substituents on the nitrogen atom. researchgate.net

Reactivity Studies:

Hydrolysis: Investigating the kinetics and mechanism of the acidic and basic hydrolysis of this compound would provide valuable data on the relative stability of the two amide functionalities. arkat-usa.orglibretexts.org

Reduction: The reduction of the amide groups using powerful reducing agents like lithium aluminum hydride would be expected to yield the corresponding amine. openstax.org The selectivity of this reduction would be of interest.

Cross-Coupling Reactions: Exploring the potential of the N-acetyl group to act as a leaving group in palladium or nickel-catalyzed cross-coupling reactions could open up synthetic applications. nsf.gov

While dedicated research on this compound is yet to emerge in the academic literature, its structure presents a number of interesting questions that are central to the field of amide chemistry. Future studies on this and similar molecules will undoubtedly contribute to a deeper understanding of the properties and reactivity of this important functional group.

Structure

3D Structure

Properties

CAS No. |

65882-19-1 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-acetyl-N-methylpentanamide |

InChI |

InChI=1S/C8H15NO2/c1-4-5-6-8(11)9(3)7(2)10/h4-6H2,1-3H3 |

InChI Key |

INMPOSGGXZTTAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Acetyl N Methylpentanamide

Established Synthetic Pathways for N-Acetyl-N-methylpentanamide

The primary methods for synthesizing the this compound structure rely on classical amidation and acylation reactions, which are well-established for their reliability and broad applicability.

The most direct and conventional synthesis of this compound involves the N-acetylation of a precursor, N-methylpentanamide. This transformation is typically achieved by reacting N-methylpentanamide with a suitable acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or acetic acid, respectively).

The precursor, N-methylpentanamide, can itself be prepared through the amidation of pentanoic acid or its derivatives (such as pentanoyl chloride) with methylamine (B109427). libretexts.org The direct reaction between a carboxylic acid and an amine to form an amide is possible but often requires high temperatures to drive off water, making the use of an activated carboxylic acid derivative more common in laboratory settings. libretexts.org Boron-based reagents, such as B(OCH2CF3)3, have been developed as effective catalysts for direct amidation under milder conditions. nih.gov

A summary of this two-step approach is presented below:

Amidation: Pentanoic acid or pentanoyl chloride reacts with methylamine to form N-methylpentanamide.

Acetylation: N-methylpentanamide is subsequently acetylated to yield the final product, this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| 1. Amidation | Pentanoyl chloride | Methylamine (CH₃NH₂) | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine) | N-methylpentanamide |

| 2. Acetylation | N-methylpentanamide | Acetyl chloride (CH₃COCl) | Aprotic solvent, Base (e.g., Pyridine) | This compound |

Alternative strategies can provide entry to the this compound core, potentially offering advantages in specific contexts, such as substrate availability or functional group tolerance. One such approach involves reversing the order of bond formation: N-methylation of a precursor N-acetylpentanamide. N-acetylpentanamide can be synthesized from pentanamide (B147674) and an acetylating agent. The subsequent N-methylation of this secondary amide can be challenging due to the potential for O-alkylation or the need for harsh reagents. However, modern methods using reagents like phenyl trimethylammonium iodide (PhMe₃NI) have shown success in the monoselective N-methylation of secondary amides under relatively mild conditions. researchgate.net

Another alternative involves a convergent approach, starting from pentanoic acid and a pre-formed N-acetylmethylamine. This route, however, is less common due to the stability and handling of the amine component.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for systematic exploration of structure-activity relationships in various chemical and biological contexts. Modifications can be introduced at the pentanamide chain, the N-acetyl group, or the N-methyl group.

Modifying the pentanamide backbone is a key strategy for creating analogues. This is most readily accomplished by using a functionalized pentanoic acid derivative as the starting material. For example, introducing a halogen, such as chlorine, at the 5-position of the chain can be achieved by starting with 5-chlorovaleric acid. soton.ac.uk This acid can be converted to its corresponding acyl chloride and reacted with methylamine, followed by acetylation, to yield 5-chloro-N-acetyl-N-methylpentanamide. Similarly, other functional groups like hydroxyls or alkenes can be incorporated into the chain. The introduction of hydroxyl groups, for instance, has been explored in the synthesis of related hydroxyamides. mdpi.com

| Starting Material (Acid) | Resulting Analogue (After Amidation & Acetylation) | Potential Application of Functional Group |

| 5-Chloropentanoic Acid soton.ac.uk | 5-Chloro-N-acetyl-N-methylpentanamide | Handle for further nucleophilic substitution |

| 2-Hydroxypentanoic Acid mdpi.com | N-Acetyl-2-hydroxy-N-methylpentanamide | Site for esterification or oxidation |

| Pent-4-enoic Acid | N-Acetyl-N-methylpent-4-enamide | Handle for reactions like hydrogenation or epoxidation |

More advanced methods, such as late-stage C-H functionalization, offer pathways to modify the pentanamide chain after the core amide has been constructed. iu.edu

The electronic and steric properties of the amide can be tuned by altering the N-substituents. Replacing the N-acetyl group with other acyl moieties (e.g., propanoyl, benzoyl) is straightforwardly achieved by using the corresponding acyl chloride (e.g., propanoyl chloride, benzoyl chloride) in the final acylation step instead of acetyl chloride.

Similarly, the N-methyl group can be replaced by other alkyl or aryl groups. This requires starting the synthetic sequence with a different primary amine (e.g., ethylamine, benzylamine) instead of methylamine. Studies on related N-acetyltyrosine amides have shown that varying the size and branching of the N-alkyl substituent can influence the molecule's photophysical properties, demonstrating the impact of such modifications. nih.gov

| Variation Type | Precursor Amine | Acylating Agent | Resulting Analogue |

| N-Alkyl Variation | Ethylamine | Acetyl Chloride | N-Acetyl-N-ethylpentanamide |

| N-Alkyl Variation | Benzylamine | Acetyl Chloride | N-Acetyl-N-benzylpentanamide |

| N-Acyl Variation | Methylamine | Propanoyl Chloride | N-Methyl-N-propanoylpentanamide |

| N-Acyl Variation | Methylamine | Benzoyl Chloride | N-Benzoyl-N-methylpentanamide |

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the introduction of a substituent at positions 2, 3, or 4 of the pentanamide chain creates a chiral center, necessitating stereoselective synthetic methods to obtain enantiomerically pure derivatives.

For instance, to synthesize a chiral analogue like (R)- or (S)-N-Acetyl-N-methyl-2-methylpentanamide, one could start from an enantiomerically pure precursor, such as (R)- or (S)-2-methylpentanoic acid. The subsequent amidation and acetylation steps typically proceed without affecting the stereocenter.

Alternatively, asymmetric synthesis techniques can be employed. The kinetic resolution of racemic 2-hydroxyamides using chiral acyl-transfer catalysts has been shown to be highly effective for producing enantiomerically enriched hydroxyamides and their acylated derivatives. mdpi.com A similar strategy could theoretically be applied to resolve a racemic mixture of a chiral N-methylpentanamide derivative before the final acetylation step. The synthesis of chiral amides derived from amino acids, such as L-isoleucine, also provides well-established protocols for controlling stereochemistry in complex amide structures. acgpubs.org

Isotopic Labeling Strategies for this compound

Isotopic labeling of this compound involves the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into its molecular structure. This technique is invaluable for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification. The synthesis of these labeled compounds typically utilizes isotopically enriched starting materials within established synthetic routes.

The primary strategies for creating isotopically labeled this compound are centered on the use of labeled precursors in the acylation and amidation steps of its synthesis.

Deuterium Labeling : Introducing deuterium into the this compound molecule can be achieved by using deuterated reagents. For instance, employing deuterated acetyl chloride (CD₃COCl) or deuterated methylamine (CH₃ND₂) allows for the specific placement of deuterium atoms. The development of methods for preparing deuterium-labeled standards through hydrogen-deuterium exchange at carbon centers is a cost-effective approach for quantitative analysis. nih.gov Studies have also investigated the metabolism of deuterium-labeled compounds like L-[methyl-²H₃] methionine in vivo. escholarship.org

Carbon-13 Labeling : For applications such as metabolic pathway analysis, ¹³C-labeled this compound is often synthesized. This can be accomplished using precursors like ¹³C-labeled acetyl chloride or by incorporating ¹³C into the pentanoyl group. sigmaaldrich.com The production of pyruvate (B1213749) from ¹³C-glucose can lead to isotopically labeled acetyl groups in acetyl-CoA, which can then be incorporated into N-acetylated molecules. nih.gov

Nitrogen-15 Labeling : The introduction of a ¹⁵N atom is typically achieved by using ¹⁵N-labeled N-methylamine as a starting material. This labeled amine undergoes sequential acylation to yield the desired ¹⁵N-labeled product. wiley.com The use of ¹⁵N labeled amino acids is a common strategy for measuring protein synthesis and turnover. nih.gov

The choice of isotopic labeling strategy depends on the specific analytical requirements of the study. For use as an internal standard in mass spectrometry, a significant mass shift is desirable to avoid spectral overlap with the unlabeled analyte.

Table 1: Isotopic Labeling Strategies for this compound

| Isotope | Labeled Reagent Example | Position of Label | Application |

|---|---|---|---|

| Deuterium (²H) | Deuterated acetyl chloride (CD₃COCl) | Acetyl group | Internal Standard (MS) |

| Deuterium (²H) | Deuterated methylamine (CH₃ND₂) | Methylamino group | Metabolic Studies |

| Carbon-13 (¹³C) | [1-¹³C]Pentanoyl chloride | Pentanoyl carbonyl | Metabolic Pathway Analysis |

| Carbon-13 (¹³C) | ¹³C-labeled acetyl chloride (¹³CH₃COCl) | Acetyl methyl group | Mechanistic Studies |

| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled N-methylamine (CH₃¹⁵NH₂) | Amide nitrogen | Pharmacokinetic Analysis |

Optimization of Synthetic Conditions and Process Efficiency

Optimizing the synthetic conditions for producing this compound is crucial for developing a scalable and economically viable process. Key parameters for optimization include reaction temperature, time, reactant stoichiometry, and the choice of solvent and catalyst.

Recent advancements in amide synthesis have focused on developing more sustainable and efficient methods. dst.gov.in Traditional approaches often require harsh conditions and stoichiometric activating reagents, leading to significant waste. dst.gov.inucl.ac.uk Newer catalytic methods aim to address these limitations. ucl.ac.uk

For the synthesis of this compound, which involves the N-acylation of an amide, several factors can be fine-tuned to improve yield and purity. researchgate.net The reactivity of the intermediate N-methylpentanamide differs from the initial N-methylamine, necessitating careful optimization of the second acylation step.

Key areas for optimization include:

Reaction Conditions : Parameters such as temperature, solvent, and the choice of base are critical. For instance, in acylation reactions using acyl chlorides, a base like triethylamine or N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the HCl byproduct. bohrium.com The reaction can be performed in various aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. nih.gov

Catalysis : The use of catalysts can significantly enhance reaction efficiency. Organocatalytic methods, for example, have been developed for the direct N-acylation of amides with aldehydes under oxidative conditions. organic-chemistry.orgacs.org Biocatalysts, such as enzymes like acyltransferases, offer a green and efficient alternative for N-acylation reactions in aqueous media. unimi.it Lipases have also been employed for direct amide synthesis. nih.gov

Process Streamlining : The development of one-pot syntheses, where sequential reactions occur in the same vessel without intermediate purification, can greatly improve process efficiency by reducing waste and saving time.

A Design of Experiments (DoE) approach can be systematically used to investigate the interplay of these variables and identify the optimal conditions for the synthesis of this compound.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Range/Options | Effect on |

|---|---|---|

| Temperature | -20 °C to 60 °C | Reaction rate, side product formation |

| Solvent | Dichloromethane, THF, Water, Green Solvents | Reactant solubility, reaction rate, sustainability |

| Base (for acylation) | Triethylamine, DIPEA, Inorganic bases | HCl scavenging, reaction yield |

| Reactant Stoichiometry | 1.0 to 1.5 equivalents | Conversion, impurity profile |

| Catalyst | Organocatalysts, Biocatalysts (e.g., Lipases, Acyltransferases) | Reaction rate, yield, selectivity, sustainability |

| Reaction Time | 20 minutes to 24 hours | Reaction completion, energy consumption |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-methylamine |

| Pentanoyl chloride |

| Acetyl chloride |

| N-methylpentanamide |

| Triethylamine |

| Dichloromethane |

| Tetrahydrofuran (THF) |

| N,N-Diisopropylethylamine (DIPEA) |

| Deuterated acetyl chloride (CD₃COCl) |

| Deuterated methylamine (CH₃ND₂) |

| [1-¹³C]Pentanoyl chloride |

| ¹³C-labeled acetyl chloride (¹³CH₃COCl) |

| ¹⁵N-labeled N-methylamine (CH₃¹⁵NH₂) |

| L-[methyl-²H₃] methionine |

| ¹³C-glucose |

Chemical Reactivity and Mechanistic Investigations of N Acetyl N Methylpentanamide

Fundamental Reactivity of the Amide Bond in N-Acetyl-N-methylpentanamide

The core of this compound's reactivity lies in its tertiary amide bond. Unlike primary and secondary amides, it lacks an N-H bond, which influences its physical properties and reaction pathways. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, resulting in a resonance-stabilized C-N bond with significant double-bond character. This resonance stabilization renders the amide bond relatively unreactive compared to other carbonyl compounds like esters or acid chlorides.

The hydrolysis of this compound to yield pentanoic acid and N-methylacetamide would require forcing conditions, such as prolonged heating in the presence of strong acids or bases. Amides are generally resistant to hydrolysis due to the stability of the amide bond. researchgate.net The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The rate of hydrolysis is expected to be slower than that of simpler amides due to the steric hindrance provided by the N-acetyl and N-methyl groups.

Table 1: Predicted Relative Hydrolysis Rates of Various Amides

| Amide | Structure | Predicted Relative Rate | Rationale |

|---|---|---|---|

| Acetamide | CH₃CONH₂ | Fastest | Least sterically hindered primary amide. |

| N-Methylacetamide | CH₃CONHCH₃ | Intermediate | Secondary amide with moderate steric hindrance. |

| This compound | CH₃(CH₂)₃CON(CH₃)COCH₃ | Slowest | Tertiary amide with significant steric hindrance from both N-alkyl and N-acyl groups. |

This table is illustrative and based on general principles of steric and electronic effects on amide hydrolysis.

Nucleophilic Acyl Substitution: The carbonyl carbon of the pentanamide (B147674) group is the primary site for nucleophilic attack. However, due to the aforementioned resonance stabilization and steric bulk, strong nucleophiles are required for substitution to occur. Organometallic reagents like Grignard or organolithium compounds could potentially add to the carbonyl group, but the reaction is often less efficient than with esters or ketones.

Electrophilic Reactions: The lone pair on the nitrogen atom is significantly less basic and nucleophilic than that of an amine due to its delocalization into two carbonyl groups (the pentanamide and the N-acetyl). Therefore, this compound is not expected to undergo significant electrophilic attack at the nitrogen atom under normal conditions.

Radical Reaction Pathways of this compound

Amides can participate in radical reactions, often initiated by photolysis or the use of radical initiators. umd.edu For this compound, radical abstraction could potentially occur at several positions:

α-Carbon to the Nitrogen (in the pentanamide chain): This is a potential site for hydrogen atom abstraction to form a carbon-centered radical.

N-Methyl Group: Hydrogen abstraction from the N-methyl group can also lead to a carbon-centered radical.

Pentyl Chain: The various methylene (B1212753) groups on the pentyl chain are also susceptible to radical abstraction.

The resulting radicals can then undergo various transformations, such as cyclization or intermolecular reactions. For instance, in the presence of suitable radical acceptors, C-C bond formation can be achieved. rsc.org

Photochemical Transformations of this compound

The photochemical behavior of amides is complex and can involve several pathways, including Norrish Type I and Type II reactions. umd.edu

Norrish Type I Cleavage: This involves the homolytic cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group upon absorption of UV light. For this compound, this could lead to the formation of a pentanoyl radical and an N-acetyl-N-methylaminyl radical, or an acetyl radical and an N-methylpentanoylaminyl radical. These radicals can then undergo further reactions.

Norrish Type II Reaction: This pathway is less common for amides compared to ketones. umd.edu It would require the abstraction of a hydrogen atom from the γ-position of the pentyl chain by the excited carbonyl group, followed by cleavage to form an alkene and a smaller amide fragment.

Furthermore, photoinduced acyl transfer reactions have been developed where an acyl group is transferred from a photolabile amide to a nucleophile. unifr.ch While specific studies on this compound are not available, related N-acyl derivatives have been shown to undergo photoacylation. thieme-connect.com

Catalytic Reactions Involving this compound as Substrate or Ligand

As a Substrate: The reduction of the amide bond in this compound to the corresponding amine is a challenging transformation. Catalytic hydrogenation of amides typically requires harsh conditions and specialized catalysts. csic.es Ruthenium-based pincer complexes have shown promise in the hydrogenation of amides to amines and alcohols under milder conditions. nih.govacs.org It is plausible that under such catalytic systems, this compound could be reduced, likely involving cleavage of one of the C-N bonds.

As a Ligand: The carbonyl oxygen and potentially the nitrogen lone pair (despite its reduced basicity) could coordinate to metal centers. However, due to the electronic properties of the diacyl-substituted nitrogen, its coordinating ability is expected to be weak. Therefore, its use as a ligand in catalysis is not well-established.

Kinetic and Thermodynamic Aspects of this compound Reactions

Quantitative kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, some general predictions can be made based on computational studies of related amide systems. nih.govacs.orgconicet.gov.ar

Kinetics: Reaction rates are expected to be relatively slow due to the high activation energy required to break the resonance-stabilized amide bond and the steric hindrance around the reactive centers.

Thermodynamics: The hydrolysis of the amide bond is thermodynamically favorable but kinetically slow. The enthalpy of formation and Gibbs free energy of formation for this compound are not experimentally documented, but values for related compounds like N-methylacetamide are available, which can serve as a point of reference for computational estimations. chemeo.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Absorption |

|---|---|---|

| ¹H NMR | N-CH₃ | ~2.8-3.2 ppm (singlet) |

| ¹H NMR | α-CH₂ (pentanoyl) | ~2.2-2.5 ppm (triplet) |

| ¹H NMR | CH₃ (acetyl) | ~2.0-2.3 ppm (singlet) |

| ¹³C NMR | C=O (pentanoyl) | ~170-175 ppm |

| ¹³C NMR | C=O (acetyl) | ~168-172 ppm |

This table provides predicted values based on typical ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions. rsc.orglibretexts.orgcareerendeavour.com

Spectroscopic Characterization and Structural Elucidation of N Acetyl N Methylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Acetyl-N-methylpentanamide

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including this compound. Due to hindered rotation around the amide C-N bond, tertiary amides can exist as a mixture of E and Z isomers, which may lead to the observation of separate signals for each rotamer in the NMR spectra. researchgate.net The following sections detail the predicted proton and carbon NMR spectral data and the application of two-dimensional NMR techniques for a comprehensive structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the N-methyl, acetyl, and pentyl groups. The chemical shifts of these protons are influenced by their local electronic environment. The N-methyl protons are anticipated to appear as a singlet, as are the protons of the acetyl group. The protons of the pentyl chain will exhibit characteristic multiplets due to spin-spin coupling with adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (pentyl) | 0.85 - 0.95 | Triplet | 3H |

| CH₂ (pentyl) | 1.25 - 1.40 | Multiplet | 2H |

| CH₂ (pentyl) | 1.50 - 1.65 | Multiplet | 2H |

| CH₂ (pentyl, α to C=O) | 2.20 - 2.40 | Triplet | 2H |

| N-CH₃ | 2.80 - 3.10 | Singlet | 3H |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., alkyl, carbonyl). Carbonyl carbons are characteristically found at the downfield end of the spectrum (160-220 ppm). libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (pentyl) | 13 - 15 |

| CH₂ (pentyl) | 22 - 28 |

| CH₂ (pentyl) | 28 - 33 |

| CH₂ (pentyl, α to C=O) | 34 - 39 |

| N-CH₃ | 35 - 40 |

| COCH₃ (acetyl) | 20 - 25 |

| C=O (pentyl) | 170 - 175 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent methylene (B1212753) and methyl groups of the pentyl chain, allowing for the sequential assignment of these protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.gov For instance, the proton signal of the N-methyl group would show a correlation to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for connecting different spin systems. researchgate.net In this compound, HMBC would show correlations from the N-methyl protons to both the N-methyl carbon and the two carbonyl carbons. Similarly, the acetyl protons would correlate with the acetyl methyl carbon and the acetyl carbonyl carbon. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule. For this compound, the most characteristic vibrations are associated with the two amide carbonyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of a tertiary amide is characterized by a strong absorption band for the C=O stretching vibration, often referred to as the Amide I band, which typically appears in the range of 1680-1630 cm⁻¹. spcmc.ac.inspectroscopyonline.com Since this compound lacks N-H bonds, the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum, though typically with weaker intensity than in the IR spectrum. Other bands corresponding to C-C and C-H vibrations will also be present.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretching (alkyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=O stretching (Amide I) | 1630 - 1680 | Strong | Medium |

| CH₂ bending (scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ bending (asymmetric/symmetric) | 1370 - 1450 | Medium | Medium |

Note: Predicted wavenumbers are based on typical values for tertiary amides and may be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amides, typically producing a protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of this compound.

The molecular formula of this compound is C₈H₁₅NO₂. Its calculated monoisotopic mass is 157.1103 g/mol . In ESI-MS, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 158.1176.

A common fragmentation pathway for amides in mass spectrometry is the cleavage of the amide bond (N-CO). nih.govstackexchange.comunl.pt For this compound, this could lead to the formation of several characteristic fragment ions.

Predicted ESI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 158.1176 | [C₈H₁₅NO₂ + H]⁺ | Protonated molecule |

| 116.0708 | [C₅H₉NO + H]⁺ | Loss of acetyl group (CH₂=C=O) |

| 100.0762 | [C₅H₁₀N]⁺ | Cleavage of the pentanoyl C-N bond |

| 86.0602 | [C₄H₈NO]⁺ | Cleavage of the acetyl C-N bond |

| 58.0657 | [C₃H₈N]⁺ | α-cleavage adjacent to the nitrogen |

Note: The observed fragmentation pattern can be influenced by the instrumental conditions.

Lack of Scientific Data Prevents Article Generation on this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the spectroscopic and structural characterization of the chemical compound This compound . As a result, the generation of a scientifically accurate and detailed article according to the provided outline is not possible at this time.

The user's request specified a detailed article focusing solely on "this compound" with sections on High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Chiroptical Spectroscopy. These analytical techniques require specific experimental data that is not available in the public domain for this particular compound.

While searches were conducted for analogous compounds and related chemical classes in an attempt to provide relevant context, the strict adherence to the provided outline, which is exclusively focused on this compound, precludes the inclusion of information on other substances. Introducing data from related but distinct molecules would not meet the criteria of being "solely" about the requested compound and would amount to scientific inaccuracy.

The required sections and subsections of the requested article are:

Chiroptical Spectroscopy for Chiral this compound Derivatives

Without published HRMS data, crystal structure information, or chiroptical measurements for this compound or its chiral derivatives, any attempt to generate content for these sections would be speculative and would not meet the user's requirements for "thorough, informative, and scientifically accurate content" and "Detailed research findings."

Therefore, until such time as scientific research on this compound is conducted and published, the creation of the requested article with the specified level of detail and accuracy cannot be fulfilled.

Computational and Theoretical Chemistry Studies of N Acetyl N Methylpentanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively govern the molecule's reactivity and physical properties.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. arxiv.orgwikipedia.orgstanford.edu It provides a qualitative understanding of the electronic structure and is often a starting point for more advanced calculations. For a molecule like N-Acetyl-N-methylpentanamide, an HF calculation would yield the molecular orbitals and their corresponding energies, offering a first look at the electronic landscape.

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, which are neglected in the HF approximation. Electron correlation refers to the interaction between electrons, and its inclusion is crucial for obtaining more accurate quantitative results, such as reaction energies and barrier heights. An MP2 calculation on this compound would provide a more refined description of its electronic structure and properties compared to the HF method.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. mdpi.com Various functionals, such as B3LYP and B3PW91, are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation.

For this compound, DFT calculations could be employed to optimize its molecular geometry, predict vibrational frequencies, and determine electronic properties. nih.govresearchgate.net For instance, a study on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine utilized the B3LYP/6–311 G(d,p) method to determine HOMO–LUMO energy levels. nih.gov Similar calculations on this compound would provide valuable insights into its chemical reactivity and kinetic stability. nih.gov

The following table illustrates typical data that can be obtained from DFT calculations on amide-containing molecules, which would be analogous to the expected results for this compound.

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Varies | B3LYP/6-311++G(d,p) |

| HOMO Energy | ~ -5 to -7 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ -1 to -3 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~ 2 to 4 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | Varies | B3LYP/6-311++G(d,p) |

Note: The values in this table are representative and would need to be calculated specifically for this compound.

Analysis of Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized on the amide nitrogen and the carbonyl oxygen, as these are the regions with the highest electron density. The LUMO, on the other hand, would likely be distributed over the carbonyl group, which is the most electrophilic site. The analysis of these orbitals can predict the molecule's behavior in chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

Torsional Preferences and Rotamer Populations

Rotation around the various single bonds in this compound, particularly the C-N amide bond and the C-C bonds of the pentyl chain, leads to different conformers. The relative energies of these conformers determine their populations at a given temperature. The amide bond in secondary amides can exist in either a cis or trans conformation. In most open-chain secondary amides, the trans conformation is significantly more stable due to reduced steric hindrance.

The potential energy surface (PES) can be scanned by systematically varying the dihedral angles of interest and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers between them. For the pentyl chain, staggered conformations are generally more stable than eclipsed conformations. chemistrysteps.com The relative populations of the different rotamers can be estimated using the Boltzmann distribution.

The following table provides a hypothetical representation of the relative energies of different conformers of this compound.

| Conformer | Dihedral Angle (C-N) | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) |

| trans-anti | 180° | 180° | 0.0 |

| trans-gauche | 180° | 60° | ~0.5 - 1.0 |

| cis-anti | 0° | 180° | > 2.0 |

| cis-gauche | 0° | 60° | > 2.5 |

Note: These are estimated values based on typical energy differences in similar molecules.

Intramolecular Interactions and Stability

The stability of the different conformers of this compound is governed by a balance of various intramolecular interactions. These include:

Steric Repulsion: This occurs when non-bonded atoms are forced into close proximity, leading to an increase in energy. Eclipsed conformations of the pentyl chain would be destabilized by steric repulsion.

Torsional Strain: This arises from the repulsion between bonding electron pairs in adjacent atoms. It is maximized in eclipsed conformations. chemistrysteps.com

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. NBO analysis can quantify the contribution of hyperconjugative interactions to the stability of different conformers.

Dipole-Dipole Interactions: The polar amide group possesses a significant dipole moment. The orientation of this dipole relative to other polar groups in the molecule can influence conformational stability.

Molecular Dynamics Simulations for Dynamic Behavior

Trajectory Analysis and Conformational Dynamics

No specific studies are available.

Solvation Effects and Intermolecular Interactions

No specific studies are available.

Reaction Mechanism Modeling and Transition State Characterization

No specific studies are available.

Prediction of Spectroscopic Parameters and Molecular Properties from Theoretical Models

No specific studies are available.

Thermodynamic Studies and Intermolecular Interactions of N Acetyl N Methylpentanamide

Solution Thermodynamics of N-Acetyl-N-methylpentanamide

The behavior of a solute in a solvent is fundamental to understanding its chemical and physical properties. However, key indicators of these interactions for this compound are not available in the current body of scientific literature.

Enthalpies of Solution in Various Solvents

There are no published experimental values for the enthalpy of solution (ΔHsol) of this compound in any solvent. This information would be crucial for determining whether the dissolution process is endothermic or exothermic, providing insight into the energy changes associated with the breaking of solute-solute and solvent-solvent bonds and the formation of solute-solvent interactions.

Partial Molar Heat Capacities in Aqueous and Non-Aqueous Media

Data on the partial molar heat capacities (Cp,m) of this compound at infinite dilution are unavailable. This thermodynamic property is particularly sensitive to the nature of solute-solvent interactions and the effect of the solute on the structure of the solvent. For instance, in aqueous solutions, a large positive partial molar heat capacity can indicate the promotion of water structure by the solute. Without this data, such structural effects cannot be quantified for this compound.

Solute-Solvent and Solute-Solute Interactions

A quantitative or qualitative description of the specific solute-solvent and solute-solute interactions for this compound is not present in the literature. Understanding these interactions is key to explaining solubility, stability, and reactivity in solution. While general assumptions can be made based on its structure as a tertiary amide, specific thermodynamic data is required for a rigorous analysis.

Energetics of Phase Transitions (e.g., Fusion, Sublimation) through Calorimetry

Calorimetric data, which would provide the enthalpies of fusion (melting) and sublimation for this compound, have not been reported. These values are fundamental in describing the energy required to overcome intermolecular forces in the solid state to transition into the liquid and gaseous phases, respectively.

Quantitative Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

As a tertiary amide, this compound lacks a hydrogen atom on the nitrogen, precluding it from acting as a hydrogen bond donor at the amide group. It can, however, act as a hydrogen bond acceptor via the carbonyl oxygen and the acetyl oxygen. A quantitative analysis of these and other non-covalent interactions, such as dipole-dipole and van der Waals forces, would require spectroscopic or computational studies that are not currently available for this compound.

Group Contribution Methods for Predicting Thermodynamic Properties

Group contribution methods are valuable for estimating thermodynamic properties when experimental data is lacking. These models work by assigning values to different functional groups within a molecule. While the functional groups present in this compound (e.g., CH3, CH2, CON, COCH3) are well-characterized in various group contribution models, a specific application and validation of these methods for the prediction of the thermodynamic properties of this compound have not been published. Without experimental data for this compound, the accuracy of such predictions remains unverified.

Advanced Analytical Methodologies for N Acetyl N Methylpentanamide

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of N-Acetyl-N-methylpentanamide, providing the necessary separation from other sample components prior to detection. Both gas and liquid chromatography offer viable pathways for its analysis.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. This compound, with its moderate molecular weight, can be amenable to GC analysis. The selection of the stationary phase is critical for achieving good chromatographic resolution. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (PDMS), are often used for analyzing a wide range of compounds. researchgate.net However, for amides, which possess some polarity, a mid-polarity phase like those containing phenyl or cyanopropyl functional groups may offer better peak shape and selectivity.

Key considerations for GC analysis include the optimization of the injector temperature to ensure efficient volatilization without thermal degradation and a suitable column temperature program to achieve separation from other analytes. spectroscopyonline.com While some amides may require derivatization to improve volatility or thermal stability, this compound, as a tertiary amide, is generally stable enough for direct GC analysis. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. researchgate.net

Liquid chromatography is a highly versatile technique for analyzing a broad spectrum of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary mode of separation. ijper.org

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. biorxiv.org The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate compounds with a range of polarities. nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, offering significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.govlcms.cz For polar compounds like amides, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism. uvison.comnih.gov HILIC columns, such as those with an amide-bonded phase, use a high concentration of organic solvent with a small amount of aqueous buffer as the mobile phase, facilitating the retention of polar analytes. uvison.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Advantages for this compound |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | Dimethylpolysiloxane (non-polar), Phenyl- or Cyanopropyl-substituted polysiloxane (mid-polarity) | Inert gas (e.g., Helium, Nitrogen) | High resolution for volatile compounds. |

| Liquid Chromatography (LC/UPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reversed-Phase), Amide (HILIC) uvison.com | Acetonitrile/Water or Methanol/Water gradients nih.govnih.gov | High versatility, suitable for non-volatile compounds, multiple separation modes (RP, HILIC). rsc.org |

Hyphenated Techniques for Comprehensive Analysis

To achieve unambiguous identification and enhanced sensitivity, chromatographs are frequently coupled with mass spectrometers. These "hyphenated" techniques provide both retention time data from the chromatograph and mass-to-charge ratio information from the mass spectrometer.

GC-MS is a definitive analytical technique for the identification of volatile and semi-volatile compounds. After separation on the GC column, analytes enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. oup.comnih.gov

For this compound (MW: 157.13), the mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions. Amide fragmentation often involves alpha-cleavage adjacent to the nitrogen atom and McLafferty rearrangements. unibo.it For the structurally similar compound N-acetyl-N-methyl-4-methylpentanamide, a molecular ion at m/z 235 and a base peak at m/z 120 have been reported. gwdguser.de This suggests that for this compound, key fragments would arise from cleavage of the pentanoyl and N-acetyl groups.

LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex matrices. rsc.orgnih.gov It combines the separation power of LC with the detection specificity of tandem mass spectrometry. chromatographyonline.com Electrospray Ionization (ESI) is a common ionization source that generates protonated molecules [M+H]⁺ in positive ion mode. researchgate.net

In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ of this compound, m/z 158.1) is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces chemical noise, enabling low detection limits. nih.govfrontiersin.org The fragmentation of protonated amides often proceeds via cleavage of the amide bond. acs.org

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions [M+H]⁺. researchgate.net |

| Precursor Ion (Q1) | m/z 158.1 | Selects the ion corresponding to protonated this compound. |

| Product Ion 1 (Q3) | m/z 116.1 | Represents a potential fragment from the loss of the acetyl group (CH₂=C=O). |

| Product Ion 2 (Q3) | m/z 58.1 | Represents a potential fragment from the N-methylacetamide moiety. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

Note: Product ion values are predictive and would require experimental confirmation.

GC-C-IRMS is a specialized technique used to measure the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in specific compounds. vliz.be This method is invaluable for source tracking, metabolic studies, and authentication of origin. For nitrogen isotope analysis, compounds separated by GC are combusted online at high temperatures (e.g., 1000 °C) in a reactor containing an oxidation catalyst, converting organic nitrogen into N₂ gas. ucdavis.edu After purification, the N₂ gas is introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of masses 29 (¹⁴N¹⁵N) and 28 (¹⁴N¹⁴N) to determine the δ¹⁵N value. nih.govacs.org

The analysis of amino acids often involves derivatization to N-acetyl esters, a procedure highly relevant to the analysis of this compound. researchgate.netnih.govalexandraatleephillips.com The precision of GC-C-IRMS allows for the detection of very small variations in isotopic composition. acs.org This technique offers the potential to study the biogeochemical pathways and origins of this compound if it were to be found in natural systems. researchgate.net

Method Development and Validation for this compound Quantification and Purity Assessment

The accurate quantification and purity assessment of this compound are foundational to its chemical characterization. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, stands out as the predominant technique for this purpose due to its high resolution, sensitivity, and adaptability.

A typical method involves a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds like this compound. The mobile phase is often a gradient mixture of water (or an aqueous buffer) and a polar organic solvent, such as acetonitrile or methanol. This gradient elution ensures the separation of the main compound from any potential impurities with different polarities. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, typically set at a wavelength where the amide chromophore exhibits maximum absorbance, often in the range of 200-220 nm.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often confirmed by analyzing placebo samples and performing forced degradation studies.

Linearity is established by analyzing a series of standard solutions of this compound at different concentrations. The response of the detector is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

Accuracy is determined by spiking a sample matrix with known amounts of this compound and calculating the percentage recovery. High recovery values indicate that the method is accurate and free from significant matrix effects or systematic errors.

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is achieved by analyzing multiple replicates of a homogeneous sample, and the results are expressed as the relative standard deviation (RSD).

Robustness is evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results. The method is considered robust if it remains unaffected by these minor changes.

The following interactive table summarizes typical validation results for an HPLC-UV method for this compound.

| Validation Parameter | Specification | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (RSD %) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Robustness | No significant impact on results | Complies |

Impurity Profiling and Identification of Degradation Products in Chemical Samples

Impurity profiling is a critical aspect of chemical analysis, providing insights into the synthesis process and the stability of the compound. For this compound, potential impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final compound.

Forced degradation studies are instrumental in identifying potential degradation products. These studies involve subjecting a sample of this compound to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting degradation products are then separated and identified.

The primary tool for the identification of these impurities and degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). The chromatographic separation is typically achieved using the same or a similar HPLC method developed for quantification. The eluent from the HPLC column is then introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which are crucial for determining the elemental composition of the unknown compounds.

Further structural elucidation is often accomplished using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the ion of a specific impurity is isolated and fragmented, and the resulting fragmentation pattern provides valuable structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, can also be employed to confirm the structure of isolated impurities, provided they are present at a sufficient concentration.

Common degradation pathways for amides like this compound include hydrolysis of the amide bond, which would lead to the formation of N-methylpentanamide and acetic acid. Oxidative degradation could also occur, potentially at the alkyl chains.

The table below lists hypothetical impurities and degradation products of this compound that could be identified through these advanced analytical techniques.

| Compound Name | Potential Origin | Method of Identification |

| N-methylpentanamide | Hydrolytic degradation | LC-MS/MS, ¹H NMR |

| Acetic acid | Hydrolytic degradation | GC-MS, IC |

| Pentanoic acid | Synthetic by-product | LC-MS, GC-MS |

| N-acetyl-N-methylformamide | Impurity from starting material | LC-MS/MS |

Future Research Directions and Emerging Trends for N Acetyl N Methylpentanamide

Integration of Artificial Intelligence and Machine Learning in Synthesis and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and property prediction of amides like N-Acetyl-N-methylpentanamide. pku.edu.cnnih.gov These computational tools can significantly accelerate the discovery and optimization of new chemical reactions by predicting reaction yields and optimal conditions, thereby reducing the need for extensive and time-consuming experimental screening. aiche.orgrsc.org

However, challenges remain in developing models that can generalize across diverse datasets, as the complexity of reaction data from literature can sometimes lead to less accurate predictions compared to more controlled HTE datasets. nih.gov Future work will likely focus on improving the robustness of these models by incorporating more comprehensive reaction information, including data on unsuccessful reactions, to create less biased and more accurate predictive tools. aiche.org The development of sophisticated ML frameworks that can account for subtle structural variances and reaction uncertainties will be crucial for advancing computer-assisted synthesis prediction. nih.gov

Table 1: Application of AI/ML in Amide Synthesis

| ML Application | Description | Potential Impact on this compound |

| Yield Prediction | Algorithms predict the percentage yield of a reaction based on input parameters. nih.govaiche.org | Faster identification of high-yield synthesis routes. |

| Reaction Optimization | ML models suggest optimal reaction conditions (temperature, solvent, catalyst). rsc.orgacdlabs.com | Reduced experimental effort and resource consumption. |

| Property Prediction | AI can forecast physical and chemical properties of novel amide derivatives. | Accelerated discovery of amides with desired characteristics. |

| Retrosynthesis | Algorithms propose synthetic pathways for target molecules. nih.gov | Design of novel and efficient synthesis strategies. |

Development of Green Chemistry Approaches for this compound Production

The chemical industry's shift towards sustainability has spurred significant research into green chemistry approaches for amide synthesis. sioc-journal.cnucl.ac.uk Traditional methods often rely on stoichiometric activating agents and hazardous solvents, generating substantial waste. ucl.ac.uk Consequently, developing environmentally friendly and atom-economic methods for creating amide bonds is a key research focus. sioc-journal.cnacs.org

Catalytic direct amidation, which involves the reaction of a carboxylic acid and an amine with water as the only byproduct, represents a major advancement in green amide synthesis. dur.ac.uk Various catalytic systems are being explored, including those based on boronic acids, which can facilitate amidation under milder conditions. ucl.ac.uksigmaaldrich.com Another promising avenue is the use of enzymatic catalysis. For instance, Candida antarctica lipase (B570770) B has been shown to be an effective biocatalyst for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, offering excellent yields and simplified purification. nih.gov

Furthermore, the development of reusable catalysts, such as Brønsted acidic ionic liquids, offers a sustainable pathway for amide production, allowing for efficient synthesis on a large scale with a significant reduction in process mass intensity (PMI). acs.org Solvent-free mechanochemistry, utilizing techniques like ball-milling, is also emerging as a viable green synthesis method. bohrium.com These sustainable approaches not in the only minimize environmental impact but also align with the principles of a circular economy by promoting resource efficiency. acs.org A study on the pyrolysis of Ulva lactuca has identified this compound as a potential bio-based chemical, highlighting a pathway for its sustainable production from biomass. wisdomlib.org

Real-time Monitoring and In-situ Characterization Techniques for Reactions Involving this compound

The ability to monitor chemical reactions in real-time and characterize intermediates as they form is crucial for understanding reaction mechanisms and optimizing processes. bohrium.com In-situ characterization techniques provide a dynamic view of a reaction, offering more accurate insights into catalyst behavior and reaction kinetics than traditional pre- and post-reaction analyses. catalysis.blog

Several advanced analytical methods are being adapted for the real-time monitoring of amide bond formation. For example, colorimetric reaction monitoring using cameras has been successfully employed to track the progress of amide coupling reactions mediated by reagents like HATU. nih.govchemrxiv.org This non-contact method correlates color changes to product conversion, providing a simple yet powerful tool for reaction optimization. nih.gov

Spectroscopic techniques such as ReactIR (in-situ infrared spectroscopy) and HPLC are also invaluable for following the intricacies of direct amide formation, helping to elucidate complex catalytic mechanisms. dur.ac.uk For solid-phase synthesis, pressure-based variable bed flow reactors can monitor resin swelling in real-time to determine coupling efficiency and detect on-resin aggregation. rsc.org Furthermore, in-situ X-ray diffraction and Raman spectroscopy are powerful tools for studying mechanochemical reactions, allowing for the observation of phase transformations and the formation of intermediates during the milling process. bohrium.commdpi.com The data-rich information generated by these in-situ techniques is essential for developing more efficient and controlled synthetic methods for this compound. bohrium.com

Advanced Theoretical Frameworks for Understanding this compound Behavior

Theoretical and computational chemistry provides powerful tools for understanding the fundamental behavior of molecules like this compound at the atomic level. nih.gov Density Functional Theory (DFT) calculations, for example, are increasingly used to elucidate the mechanisms of amide bond formation. nih.gov These calculations can reveal the crucial role of catalysts, map out reaction pathways, and determine the energetics of different intermediates and transition states. nih.gov

Understanding the concept of "amidicity," which relates to the resonance stabilization of the amide bond, is key to predicting the reactivity of amides. mdpi.com Theoretical models can quantify this property and help explain why some amides are highly stable while others are more reactive. mdpi.com This knowledge is critical for designing activation strategies that can selectively render a specific amide bond more susceptible to reaction, a concept that has significant synthetic applications. mdpi.com

Moreover, theoretical frameworks are being developed to understand the complex interactions in larger systems. For instance, in the context of metal-organic frameworks (MOFs), DFT can model the covalent linkages between the framework and functional groups, providing insights that can guide the synthesis of novel hybrid materials. nih.gov The Slichter–Drickamer model is another example of a theoretical framework used to understand the cooperative spin-state switching properties in Hofmann frameworks incorporating amide-functionalized ligands. mdpi.com By providing a deeper understanding of molecular interactions and reactivity, these advanced theoretical approaches will be instrumental in the rational design of new applications for this compound.

Expanding the Chemical Application Landscape of this compound

While this compound itself may have specific applications, the broader class of N-acetyl and N-methyl amides are crucial components in a wide range of biologically active molecules and functional materials. Research into the synthesis and properties of this compound can therefore inform the development of new compounds with diverse applications.

Amide functionalities are central to many pharmaceuticals, and the development of novel amide-containing compounds is a continuous effort in medicinal chemistry. researchgate.net For example, N-acetyl amino acid amides are studied for their interactions in biological systems, which has implications for understanding protein denaturation. rsc.org The N-acetyl group is also found in inhibitors of metalloenzymes, highlighting its importance in drug design. escholarship.org

Furthermore, amide-functionalized materials are gaining prominence. Metal-organic frameworks (MOFs) incorporating amide groups exhibit fascinating structural and catalytic properties, making them suitable for applications in heterogeneous catalysis and gas storage. researchgate.net The ability to tune the properties of these materials by modifying the amide-containing ligands opens up a vast design space for new functional materials. The exploration of this compound and its derivatives could lead to the discovery of novel building blocks for such advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.